2-(3-fluorophenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(3-fluorophenyl)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c19-14-3-1-2-12(8-14)9-16(26)20-5-6-25-10-15(22-24-25)18-21-17(23-27-18)13-4-7-28-11-13/h1-4,7-8,10-11H,5-6,9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHZZNMPQFOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-fluorophenyl)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide , often referred to as compound X , is a novel synthetic derivative featuring multiple heterocyclic moieties. Its structural complexity suggests potential for varied biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of compound X through a synthesis of recent research findings.
Chemical Structure
Compound X comprises several key functional groups:
- Fluorophenyl moiety
- Thiophene ring
- 1,2,4-Oxadiazole and 1,2,3-Triazole cores
These components are known for their biological significance and have been associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives containing 1,2,4-oxadiazole and triazole rings exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against a range of bacteria and fungi. For instance:
- Compounds with oxadiazole rings showed strong inhibition against Mycobacterium bovis and other Gram-positive bacteria .
- The incorporation of thiophene has been shown to enhance antibacterial activity, as noted in studies where thiophene-linked triazoles demonstrated improved efficacy against E. coli and Pseudomonas aeruginosa .
Anticancer Activity
Compound X has been evaluated for its potential anticancer effects:
- In vitro studies demonstrated that compounds with similar structural features induced apoptosis in cancer cell lines (e.g., MCF-7) through mechanisms involving p53 activation and caspase pathway modulation .
- Molecular docking studies suggest that the oxadiazole and triazole components interact favorably with cancer-related targets, potentially leading to enhanced therapeutic effects .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives, compound X was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound X | E. coli | 0.25 |
| Compound X | Pseudomonas aeruginosa | 0.5 |
| Reference Drug | Vancomycin | 0.5 |
This data indicates that compound X exhibits comparable activity to established antibiotics .
Case Study 2: Anticancer Activity
A study focusing on the cytotoxic effects of compound X on MCF-7 cells revealed:
- An IC50 value of approximately 10 µM after 48 hours of treatment.
- Induction of apoptosis was confirmed via flow cytometry showing increased Annexin V positivity in treated cells .
The biological activities of compound X can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The triazole and thiophene components may facilitate interactions with apoptotic pathways in cancer cells.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles, including the target compound, exhibit significant antimicrobial activity. Studies have demonstrated that compounds containing the 1,3,4-oxadiazole ring possess antibacterial and antifungal properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi . The incorporation of the thiophene and triazole rings may enhance these effects by improving solubility and bioavailability.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. Compounds with similar structural motifs have been reported to inhibit cancer cell proliferation and induce apoptosis. For example, oxadiazole derivatives have been tested against several cancer cell lines, demonstrating promising results in inhibiting tumor growth . The specific combination of oxadiazole and triazole may provide synergistic effects that enhance anticancer activity.
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their anticancer properties against various cell lines (e.g., MCF7 for breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized multiple derivatives of 1,3,4-oxadiazoles to assess their antimicrobial activity. The results showed that some compounds had comparable or superior activity against resistant bacterial strains compared to traditional antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound can be synthesized via multi-step protocols involving heterocyclic coupling and click chemistry. A typical approach involves:
- Step 1: Synthesis of the 1,2,4-oxadiazole core by cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux (e.g., ethanol, 80°C, 4–6 hours) .
- Step 2: Formation of the 1,2,3-triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to link the oxadiazole and fluorophenylacetamide moieties .
- Step 3: Final coupling of intermediates using chloroacetyl chloride or similar reagents in the presence of triethylamine (reflux in ethanol, 1–2 hours) . Yield optimization requires careful stoichiometric control and purification via recrystallization (ethanol/water mixtures) .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Anti-inflammatory activity: Carrageenan-induced paw edema in rodents, comparing inhibition to reference drugs like diclofenac at 8–10 mg/kg doses .
- Antimicrobial screening: Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can conflicting biological activity data between assays be resolved?
Discrepancies (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Pharmacokinetic limitations: Poor solubility or metabolic instability. Address via logP/logS calculations (e.g., SwissADME) and prodrug derivatization .
- Assay conditions: Variations in serum protein binding or pH. Validate using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Target selectivity: Off-target effects identified via kinome-wide profiling or computational docking .
Q. What computational strategies predict its binding affinity to target proteins?
- Molecular docking: AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2, EGFR). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms .
- Molecular dynamics (MD): GROMACS or AMBER simulations (50–100 ns) to assess binding stability and free energy (MM-PBSA/GBSA) .
- QSAR modeling: Develop regression models using descriptors like topological polar surface area (TPSA) and HOMO/LUMO energies .
Q. How to design SAR studies for optimizing substituent effects?
- Substituent variation: Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or thiophene (e.g., methyl, nitro) groups .
- Activity cliffs: Compare IC50/MIC values to identify critical functional groups (e.g., oxadiazole vs. triazole ring contributions) .
- 3D pharmacophore mapping: Use Schrödinger Phase to correlate steric/electronic features with activity .
Q. What safety protocols are critical during synthesis?
- Reactive intermediates: Handle chloroacetyl chloride (lachrymator) in fume hoods with PPE (gloves, goggles) .
- Thiophene derivatives: Avoid inhalation; use closed systems for reactions involving volatile sulfur compounds .
- Waste disposal: Neutralize acidic/basic byproducts before aqueous disposal (pH 6–8) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
